molecular formula C21H19ClN2O3S B11661701 4-[benzyl(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide

4-[benzyl(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide

Cat. No.: B11661701
M. Wt: 414.9 g/mol
InChI Key: LGWCRRIXTQXAIZ-UHFFFAOYSA-N
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Description

4-(N-BENZYLMETHANESULFONAMIDO)-N-(4-CHLOROPHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both benzamide and sulfonamide groups in the molecule suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-BENZYLMETHANESULFONAMIDO)-N-(4-CHLOROPHENYL)BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzamide intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    N-Benzylation: The final step involves the N-benzylation of the sulfonamide group using benzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

4-(N-BENZYLMETHANESULFONAMIDO)-N-(4-CHLOROPHENYL)BENZAMIDE may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible antimicrobial or anticancer properties due to the presence of sulfonamide and benzamide groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(N-BENZYLMETHANESULFONAMIDO)-N-(4-CHLOROPHENYL)BENZAMIDE would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. The benzamide group may interact with various proteins or enzymes, potentially disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Benzamide: A compound with various biological activities, including as an anti-inflammatory agent.

    N-Benzylsulfonamides: Compounds with potential biological activities similar to 4-(N-BENZYLMETHANESULFONAMIDO)-N-(4-CHLOROPHENYL)BENZAMIDE.

Uniqueness

4-(N-BENZYLMETHANESULFONAMIDO)-N-(4-CHLOROPHENYL)BENZAMIDE is unique due to the combination of benzamide and sulfonamide groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H19ClN2O3S

Molecular Weight

414.9 g/mol

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide

InChI

InChI=1S/C21H19ClN2O3S/c1-28(26,27)24(15-16-5-3-2-4-6-16)20-13-7-17(8-14-20)21(25)23-19-11-9-18(22)10-12-19/h2-14H,15H2,1H3,(H,23,25)

InChI Key

LGWCRRIXTQXAIZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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